

# Catalytic Applications of Bimetallic Cobalt-Gold Nanostructures: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cobalt;gold

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## Introduction

Bimetallic cobalt-gold (Co-Au) nanostructures have emerged as a versatile and highly tunable class of catalysts, demonstrating significant potential across a range of chemical transformations. The synergistic interplay between cobalt and gold at the nanoscale imparts unique electronic and geometric properties that often lead to enhanced catalytic activity, selectivity, and stability compared to their monometallic counterparts. This document provides detailed application notes and experimental protocols for the use of bimetallic Co-Au nanostructures in three key catalytic areas: hydrogen generation, CO oxidation, and electrochemical CO<sub>2</sub> reduction.

## Application Note 1: Enhanced Hydrogen Generation from Sodium Borohydride (NaBH<sub>4</sub>)

Bimetallic Co-Au nanoparticles serve as highly efficient catalysts for the hydrolysis of sodium borohydride (NaBH<sub>4</sub>), a promising reaction for on-demand hydrogen production for fuel cells and other applications. The synergy between Co and Au is believed to facilitate the reaction through electronic effects, where charge transfer between the two metals creates highly active catalytic sites. Specifically, it is proposed that cobalt donates electrons to gold, resulting in

negatively charged Au atoms and positively charged Co atoms.[1] This electronic modification enhances the adsorption and subsequent hydrolysis of the  $\text{BH}_4^-$  anion.

The catalytic activity of Co-Au nanoparticles in this reaction is highly dependent on their composition. Studies have shown that a Co-rich composition, such as  $\text{Au}_{20}\text{Co}_{80}$ , can exhibit the highest catalytic activity.[1]

## Quantitative Data: Hydrogen Generation from $\text{NaBH}_4$

Catalyst Composition (Au:Co Atomic Ratio)	Average Particle Size (nm)	Hydrogen Generation Rate ( $\text{mol H}_2 \cdot \text{h}^{-1} \cdot \text{mol-metal}^{-1}$ )	Reference
$\text{Au}_{100}\text{Co}_0$	-	~150	[1]
$\text{Au}_{80}\text{Co}_{20}$	2.8 - 3.6	~280	[1]
$\text{Au}_{50}\text{Co}_{50}$	2.8 - 3.6	~350	[1]
$\text{Au}_{20}\text{Co}_{80}$	2.8 - 3.6	480	[1]
$\text{Au}_0\text{Co}_{100}$	-	~50	[1]

## Experimental Protocol: Synthesis and Catalytic Testing of Co-Au Nanoparticles for Hydrogen Generation

### 1. Synthesis of PVP-Stabilized Co-Au Bimetallic Nanoparticles

This protocol is adapted from a method for preparing poly(N-vinyl-2-pyrrolidone) (PVP)-protected Au/Co bimetallic nanoparticles.[1]

Materials:

- Hydrogen tetrachloroaurate(III) tetrahydrate ( $\text{HAuCl}_4 \cdot 4\text{H}_2\text{O}$ )
- Cobalt(II) chloride hexahydrate ( $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$ )
- Poly(N-vinyl-2-pyrrolidone) (PVP, average MW  $\approx 40,000$ )

- Sodium borohydride ( $\text{NaBH}_4$ )
- Deionized water

#### Procedure:

- Prepare separate aqueous stock solutions of  $\text{HAuCl}_4 \cdot 4\text{H}_2\text{O}$  and  $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$  (e.g., 0.1 M).
- In a typical synthesis for a desired Au:Co atomic ratio (e.g., 20:80), mix the appropriate volumes of the  $\text{HAuCl}_4$  and  $\text{CoCl}_2$  stock solutions in a flask containing an aqueous solution of PVP (e.g., 1% w/v). The total metal concentration should be kept constant.
- Stir the solution vigorously at room temperature for 30 minutes to ensure complete mixing and coordination of the metal ions with PVP.
- Cool the solution in an ice bath to 0 °C.
- Slowly add a freshly prepared, ice-cold aqueous solution of  $\text{NaBH}_4$  (e.g., 0.5 M) dropwise to the metal-PVP solution under vigorous stirring. A color change should be observed, indicating the formation of nanoparticles.
- Continue stirring the solution for an additional hour at 0 °C to ensure complete reduction and nanoparticle formation.
- The resulting colloidal dispersion of Co-Au nanoparticles can be used directly for catalytic tests or purified by centrifugation and redispersion in deionized water.

## 2. Characterization of Co-Au Nanoparticles

- UV-Vis Spectroscopy: To confirm the formation of nanoparticles and monitor their stability.
- Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.
- X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and oxidation states of Co and Au on the nanoparticle surface.

- X-ray Diffraction (XRD): To determine the crystal structure and phase of the bimetallic nanoparticles.

### 3. Catalytic Hydrogen Generation Assay

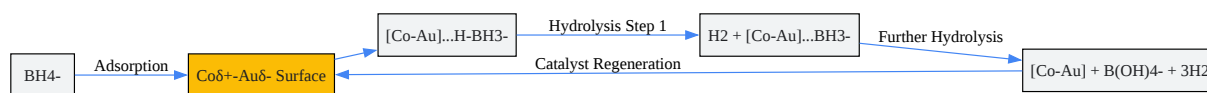
Materials:

- Co-Au nanoparticle catalyst dispersion
- Aqueous solution of  $\text{NaBH}_4$  (e.g., 1 M)
- Aqueous solution of  $\text{NaOH}$  (e.g., 0.1 M, to stabilize the  $\text{NaBH}_4$  solution)
- Gas-tight reaction vessel connected to a gas burette or mass flow meter
- Water bath for temperature control

Procedure:

- Place a known amount of the Co-Au nanoparticle catalyst into the reaction vessel.
- Add a specific volume of the stabilized  $\text{NaBH}_4$  solution to the reaction vessel.
- Immediately seal the vessel and start monitoring the volume of hydrogen gas evolved over time using the gas burette or mass flow meter.
- Maintain a constant temperature using the water bath.
- Record the volume of hydrogen generated at regular time intervals until the reaction ceases.
- Calculate the hydrogen generation rate in appropriate units (e.g.,  $\text{mol H}_2$  per mol of metal per hour).

## Catalytic Cycle for $\text{NaBH}_4$ Hydrolysis



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Caption: Proposed catalytic cycle for  $\text{NaBH}_4$  hydrolysis by Co-Au nanostructures.

## Application Note 2: Low-Temperature CO Oxidation

Bimetallic Co-Au catalysts supported on metal oxides (e.g.,  $\text{TiO}_2$ ,  $\text{CeO}_2$ ) are effective for the low-temperature oxidation of carbon monoxide (CO), a crucial reaction for air purification and in fuel cell applications. The presence of cobalt can enhance the catalytic activity of gold by modifying its electronic properties and by providing active sites for oxygen activation. The reaction often follows a Langmuir-Hinshelwood mechanism, where both CO and  $\text{O}_2$  are adsorbed onto the catalyst surface before reacting.

## Quantitative Data: CO Oxidation over Supported Bimetallic Catalysts

Note: Quantitative data for Co-Au systems in CO oxidation is limited in the readily available literature. The following table presents representative data for other bimetallic gold catalysts to illustrate the typical performance metrics.

Catalyst	Support	Reaction Temperature (°C) for 50% Conversion	Turnover Frequency (TOF) ( $\text{s}^{-1}$ )	Reference
Au-Pd/ $\text{CeO}_2$	$\text{CeO}_2$	50	-	[2]
Au-Ag/ $\text{CeO}_2$	$\text{CeO}_2$	~75	-	[3]

## Experimental Protocol: CO Oxidation over Supported Co-Au Nanoparticles

## 1. Synthesis of Supported Co-Au/TiO<sub>2</sub> Catalyst

This protocol describes a deposition-precipitation method.

Materials:

- Titanium dioxide (TiO<sub>2</sub>, e.g., P25)
- HAuCl<sub>4</sub>·4H<sub>2</sub>O
- CoCl<sub>2</sub>·6H<sub>2</sub>O
- Urea
- Deionized water

Procedure:

- Disperse a known amount of TiO<sub>2</sub> support in deionized water and heat the suspension to 80 °C with vigorous stirring.
- Prepare an aqueous solution containing the desired molar ratio of HAuCl<sub>4</sub> and CoCl<sub>2</sub>.
- Add the metal salt solution to the TiO<sub>2</sub> suspension.
- Add a solution of urea to the mixture. The urea will slowly decompose to generate ammonia, leading to a gradual increase in pH and the precipitation of the metal precursors onto the support.
- Maintain the temperature at 80 °C for 4-6 hours with continuous stirring.
- Cool the mixture to room temperature, and then filter and wash the solid catalyst thoroughly with deionized water to remove any residual ions.
- Dry the catalyst in an oven at 100 °C overnight.
- Calcine the dried catalyst in air at a specific temperature (e.g., 300-400 °C) for 2-4 hours to decompose the precursors and form the bimetallic nanoparticles on the support.

## 2. Characterization of Supported Co-Au/TiO<sub>2</sub> Catalyst

- Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): To determine the actual metal loading on the support.
- TEM, XPS, XRD: As described in the previous section.
- Temperature-Programmed Reduction (TPR): To study the reducibility of the metal oxides and the interaction between the metals and the support.

## 3. Catalytic CO Oxidation Testing

### Equipment:

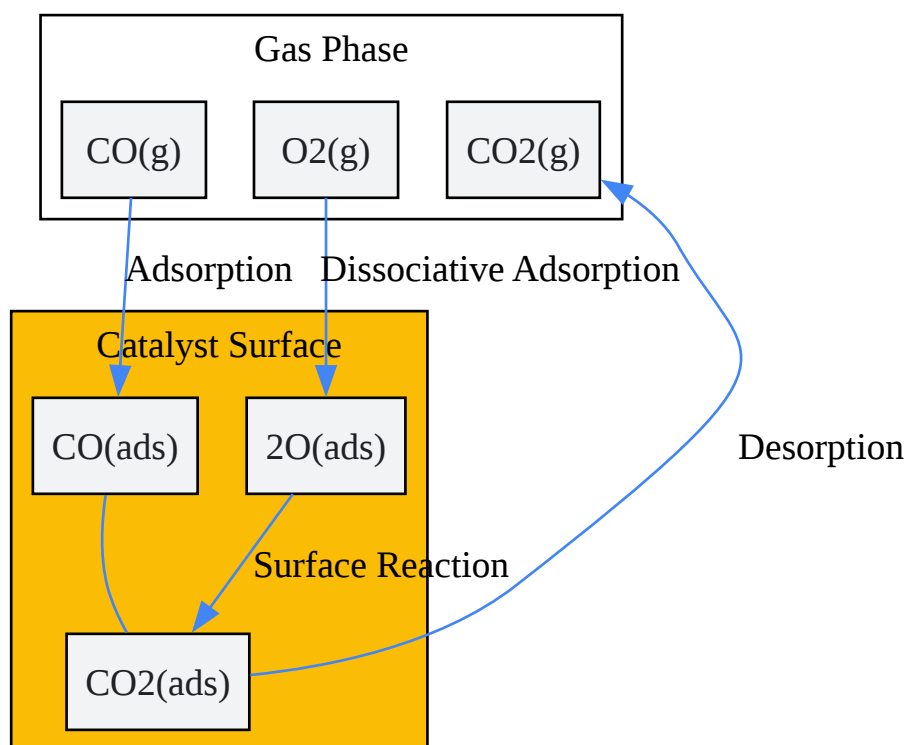
- Packed-bed flow reactor
- Mass flow controllers for CO, O<sub>2</sub>, and an inert gas (e.g., N<sub>2</sub> or He)
- Temperature controller for the reactor furnace
- Gas chromatograph (GC) with a thermal conductivity detector (TCD) or a flame ionization detector (FID) with a methanizer for CO and CO<sub>2</sub> analysis.

### Procedure:

- Load a known mass of the supported Co-Au catalyst into the packed-bed reactor.
- Pre-treat the catalyst by heating it under a flow of inert gas or a reducing gas mixture (e.g., 5% H<sub>2</sub> in N<sub>2</sub>) at a specific temperature to clean the surface and reduce the metal oxides.
- Cool the catalyst to the desired reaction temperature.
- Introduce a feed gas mixture with a specific composition (e.g., 1% CO, 1% O<sub>2</sub>, balance N<sub>2</sub>) into the reactor at a controlled flow rate.
- Periodically analyze the composition of the effluent gas using the GC to determine the concentrations of CO and CO<sub>2</sub>.

- Calculate the CO conversion as:  $\text{CO Conversion (\%)} = ([\text{CO}]_{\text{in}} - [\text{CO}]_{\text{out}}) / [\text{CO}]_{\text{in}} \times 100$
- Vary the reaction temperature to obtain a light-off curve (CO conversion vs. temperature).
- Calculate the turnover frequency (TOF) if the number of active sites can be determined (e.g., through chemisorption).

## Langmuir-Hinshelwood Mechanism for CO Oxidation



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Caption: Langmuir-Hinshelwood mechanism for CO oxidation on a catalyst surface.

## Application Note 3: Electrochemical $\text{CO}_2$ Reduction

Bimetallic Co-Au nanostructures are emerging as promising electrocatalysts for the reduction of carbon dioxide ( $\text{CO}_2$ ) into valuable chemicals and fuels, such as carbon monoxide (CO) and formate ( $\text{HCOO}^-$ ). The combination of Co and Au can tune the binding energies of key reaction intermediates, thereby influencing the product selectivity and reducing the overpotential required for the reaction. For instance, Au is known to be selective for CO production, while the



addition of Co can potentially alter the reaction pathway towards other products or enhance the overall activity.

## Quantitative Data: Electrochemical CO<sub>2</sub> Reduction with Bimetallic Catalysts

Note: Data for Co-Au systems is still emerging. The table below shows representative Faradaic efficiencies for different products on various bimetallic catalysts to illustrate the concept of product selectivity.

Catalyst	Electrolyte	Potential (V vs. RHE)	Main Product	Faradaic Efficiency (%)	Reference
AuCu	0.1 M KHCO <sub>3</sub>	-0.77	CO	~80	
Cu-Ag	0.1 M KHCO <sub>3</sub>	-1.0	Ethanol	~23	[4]
Cu-Bi	0.1 M KHCO <sub>3</sub>	-0.9	Formate	~90	[5]

## Experimental Protocol: Electrochemical CO<sub>2</sub> Reduction using Co-Au Catalysts

### 1. Preparation of Co-Au Catalyst on a Gas Diffusion Electrode (GDE)

#### Materials:

- Co-Au nanoparticle ink (synthesized nanoparticles dispersed in a solvent like isopropanol with a binder like Nafion)
- Gas diffusion layer (GDL, e.g., carbon paper)
- Airbrush or drop-casting equipment

#### Procedure:

- Prepare a catalyst ink by sonicating the synthesized Co-Au nanoparticles with a solvent and a binder (e.g., 5 wt% Nafion solution) to form a homogeneous dispersion.

- Cut the GDL to the desired electrode size.
- Apply the catalyst ink onto the GDL using an airbrush or by drop-casting to achieve a specific metal loading (e.g., 0.1-1.0 mg/cm<sup>2</sup>).
- Dry the catalyst-coated GDE at room temperature or in a low-temperature oven.

## 2. Electrochemical Cell Setup and CO<sub>2</sub> Reduction Experiment

### Equipment:

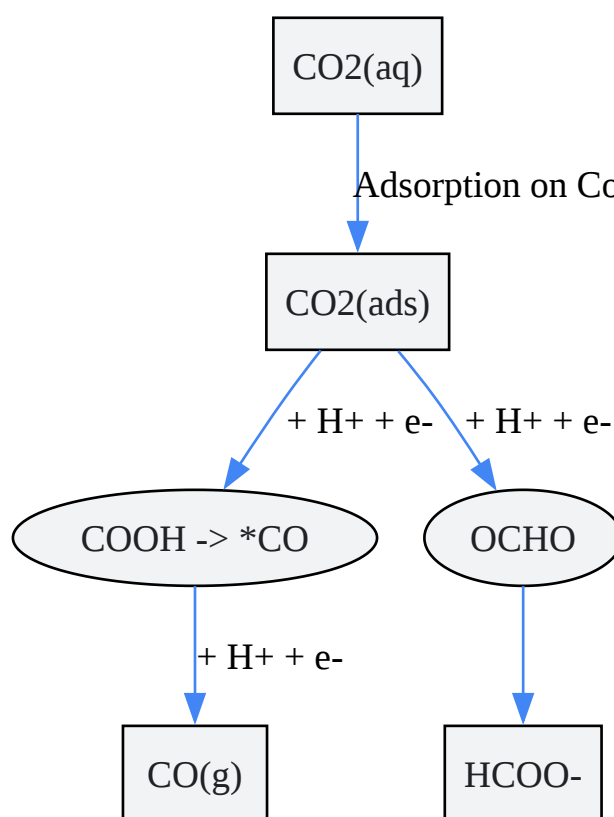
- H-type electrochemical cell with two compartments separated by a proton exchange membrane (e.g., Nafion) or an anion exchange membrane.
- Potentiostat/Galvanostat
- Reference electrode (e.g., Ag/AgCl)
- Counter electrode (e.g., platinum wire or carbon rod)
- Gas chromatograph (GC) for analyzing gaseous products (e.g., CO, H<sub>2</sub>, CH<sub>4</sub>)
- High-performance liquid chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy for analyzing liquid products (e.g., formate, acetate, ethanol)

### Procedure:

- Assemble the H-type cell with the Co-Au GDE as the working electrode in the cathodic compartment and the counter electrode in the anodic compartment. Place the reference electrode in the cathodic compartment close to the working electrode.
- Fill both compartments with an appropriate electrolyte (e.g., 0.1 M KHCO<sub>3</sub> or 0.5 M KHCO<sub>3</sub>).
- Purge the cathodic compartment with high-purity CO<sub>2</sub> gas for at least 30 minutes before the experiment to saturate the electrolyte. Continue bubbling CO<sub>2</sub> throughout the experiment.
- Connect the electrodes to the potentiostat and perform chronoamperometry (constant potential electrolysis) at a series of desired potentials (e.g., from -0.4 V to -1.2 V vs. RHE).

- During the electrolysis, collect the gaseous products from the headspace of the cathodic compartment at regular intervals and analyze them using GC.
- After the electrolysis, collect the electrolyte from the cathodic compartment and analyze the liquid products using HPLC or NMR.
- Calculate the Faradaic efficiency (FE) for each product:  $FE (\%) = (\text{moles of product} \times n \times F) / Q \times 100$  where  $n$  is the number of electrons required to form one molecule of the product,  $F$  is the Faraday constant, and  $Q$  is the total charge passed.

## Reaction Pathways for Electrochemical CO<sub>2</sub> Reduction



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Caption: Simplified reaction pathways for electrochemical CO<sub>2</sub> reduction to CO and formate.

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## References

- 1. researchgate.net [researchgate.net]
- 2. Efficiency and selectivity of CO<sub>2</sub> reduction to CO on gold gas diffusion electrodes in acidic media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 4. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]
- 5. e3s-conferences.org [e3s-conferences.org]
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